molecular formula C9H10Cl3NO2 B14031774 (R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B14031774
M. Wt: 270.5 g/mol
InChI Key: NMDKDQLXCCHCCF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group and a dichlorophenyl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 3,5-dichlorobenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.

    Reduction: The resulting intermediate is then reduced to form the desired (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Shares the dichlorophenyl group but differs in the functional groups attached to the benzene ring.

    3-Methylglutamate: Similar in having an amino acid backbone but differs in the substituents attached to the carbon chain.

Uniqueness

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group provides enhanced stability and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1

InChI Key

NMDKDQLXCCHCCF-DDWIOCJRSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl

Origin of Product

United States

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